N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a bifunctional acetamide derivative featuring two distinct substituents:
- 2-chloro-4,6-dimethylphenyl group: A chloro-substituted aromatic ring with methyl groups at positions 4 and 6, enhancing steric bulk and lipophilicity.
This compound (CAS 790271-16-8) has a molecular weight of 329.24 g/mol and a formula of C₁₄H₁₄Cl₂N₂OS . Its structural uniqueness lies in the combination of a halogenated aromatic system and a reactive isothiocyanate moiety, making it a candidate for targeted covalent inhibition in medicinal chemistry.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS2/c1-9-4-10(2)14(13(16)5-9)19(11(3)20)15-18-12(7-22-15)6-17-8-21/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFVOLKXILXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N(C2=NC(=CS2)CN=C=S)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Chemical Formula : C15H14ClN3OS2
- Molecular Weight : 351.87 g/mol
- CAS Number : 790681-64-0
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of the isothiocyanate group. The process is characterized by the use of various reagents and conditions to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and isothiocyanate have been shown to possess activity against a range of bacterial strains. The presence of the thiazole moiety is crucial for enhancing the antimicrobial efficacy due to its ability to interact with microbial enzymes and disrupt cellular processes .
Analgesic Properties
A study focused on related acetamide derivatives demonstrated their potential as analgesic agents through molecular docking studies against cyclooxygenase (COX) enzymes. The findings suggest that this compound may similarly inhibit COX activity, leading to pain relief comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Anticancer Potential
The compound's structural features suggest possible anticancer properties. Compounds containing thiazole and isothiocyanate groups have been reported to induce apoptosis in cancer cells by modulating various signaling pathways. Preliminary studies indicate that this compound may inhibit tumor growth in vitro .
Case Studies
- Analgesic Activity Evaluation : In vivo studies using hot plate models have shown that related compounds exhibit significant analgesic effects. The docking studies confirmed strong binding affinities for COX enzymes, indicating potential therapeutic applications for pain management .
- Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives revealed that those containing isothiocyanate groups displayed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Research Findings Summary Table
| Activity | Findings |
|---|---|
| Antimicrobial | Significant activity against multiple bacterial strains |
| Analgesic | Comparable efficacy to diclofenac; strong COX enzyme binding |
| Anticancer | Induction of apoptosis in cancer cell lines; modulation of signaling pathways |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Chloromethyl vs. Isothiocyanatomethyl Substitution
- N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide (CAS 790271-16-8): The thiazole ring bears a chloromethyl group instead of isothiocyanatomethyl. Molecular weight: 329.24 g/mol .
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CID 2517637):
Aryl Group Modifications
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 16):
Heterocyclic Core Variations
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2): Incorporates a morpholino group, introducing a basic nitrogen. Molecular weight: 349.85 g/mol. The morpholine ring improves water solubility and pharmacokinetic properties .
2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 733796-12-8):
Physicochemical and Reactivity Comparisons
Key Properties
*LogP values estimated using substituent contributions.
Reactivity and Stability
- Isothiocyanate Group :
- Chloromethyl Group :
- Susceptible to nucleophilic substitution (e.g., with amines or thiols) but more stable than isothiocyanate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
